4-fluoro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide
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Overview
Description
4-FLUORO-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorine atom, a piperazine ring, and an indole moiety, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE typically involves multiple steps, including the formation of the indole core, the introduction of the piperazine ring, and the final coupling with the benzohydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The fluorine atom and other substituents can be replaced with different groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups.
Scientific Research Applications
4-FLUORO-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-FLUORO-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N-METHYLANILINE: Shares the fluorine and methyl groups but lacks the complex indole and piperazine structures.
4-FLUORO-3-NITROANILINE: Contains the fluorine and nitro groups but differs in the overall structure.
Uniqueness
4-FLUORO-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE is unique due to its combination of functional groups and structural complexity, making it a valuable compound for diverse scientific investigations.
Properties
Molecular Formula |
C21H22FN5O2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]iminobenzamide |
InChI |
InChI=1S/C21H22FN5O2/c1-25-10-12-26(13-11-25)14-27-18-5-3-2-4-17(18)19(21(27)29)23-24-20(28)15-6-8-16(22)9-7-15/h2-9,29H,10-14H2,1H3 |
InChI Key |
CPCZXKGXBNQSRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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